molecular formula C18H15N3O5S2 B2540576 (E)-3-morpholino-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 635294-49-4

(E)-3-morpholino-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No. B2540576
CAS RN: 635294-49-4
M. Wt: 417.45
InChI Key: FEGHOPXUUNDFTC-LFIBNONCSA-N
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Description

The compound is a thioxothiazolidinone derivative with a morpholino group at the 3-position and a furan-2-ylmethylene group at the 5-position. Thioxothiazolidinones are a class of organic compounds that contain a five-membered ring with sulfur and nitrogen atoms . They are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .

Scientific Research Applications

Antimycobacterial Properties

The compound’s structure suggests it may exhibit antimycobacterial properties. Researchers have investigated its derivatives, such as methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate , which belongs to the same class of compounds. These furan-based agents have shown promise in interfering with iron homeostasis in mycobacteria . Iron acquisition is crucial for mycobacterial survival, making this area of research relevant for combating tuberculosis (TB) .

Tuberculosis Drug Development

Tuberculosis remains a global health challenge, and the emergence of drug-resistant strains necessitates novel therapeutic approaches. The compound’s potential as an anti-TB candidate warrants further investigation. Researchers have focused on identifying new drugs that target unexplored molecular pathways, including iron acquisition mechanisms . By inhibiting enzymes like salicylate synthase MbtI, which is involved in siderophore biosynthesis, compounds like this one could disrupt iron supply in Mycobacterium tuberculosis (Mtb) .

Structural Characterization

Understanding the compound’s crystal structure is essential for drug design. Researchers have analyzed its fluorinated ester derivative, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, using techniques like 1H-NMR, 13C-NMR, HRMS, and single-crystal X-ray diffraction (SC-XRD) . These studies provide valuable insights into its conformation, bonding, and potential interactions with biological targets.

Cytotoxicity Studies

While the compound’s antimycobacterial properties are promising, its cytotoxicity profile must be evaluated. In vitro assays, such as the MTT assay, can assess its impact on cell viability. Researchers have explored related furan-based chalcones against cancer cell lines . Investigating the cytotoxic effects of our compound could guide its safe use in potential therapies.

Conclusion

Mori, M., Tresoldi, A., Cazzaniga, G., Meneghetti, F., & Villa, S. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1492. DOI: 10.3390/M1492 (E)-3-morpholino-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one. Theoretical and molecular mechanistic investigations of (3-(Furan-2-yl)pyrazol-4-yl) chalcones against A549 cell line. DOI: 10.1007/s00210-022-02344-x

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some thioxothiazolidinones are known to inhibit certain enzymes, leading to their antimicrobial or anticancer activity .

properties

IUPAC Name

(5E)-3-morpholin-4-yl-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S2/c22-17-16(28-18(27)20(17)19-7-9-25-10-8-19)11-14-5-6-15(26-14)12-1-3-13(4-2-12)21(23)24/h1-6,11H,7-10H2/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGHOPXUUNDFTC-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-morpholino-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one

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